molecular formula C7H18N2O2 B2578461 2,2-Di-(2-aminoethoxy)propane CAS No. 127090-71-5

2,2-Di-(2-aminoethoxy)propane

Cat. No. B2578461
CAS RN: 127090-71-5
M. Wt: 162.233
InChI Key: YDMYVTCIPQGGPB-UHFFFAOYSA-N
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Description

2,2-Di-(2-aminoethoxy)propane is an acid-degradable amine monomer . It can be used as a ketal-containing cross-linker . It is a pH-sensitive molecule that is used in the synthesis of polyurea and polyurethane .


Synthesis Analysis

This compound can be used in the preparation of biocompatible polymeric materials for the development of controlled drug delivery systems . This homobifunctionalized amino ketal is primarily used in crosslinking cell lysate (linking polypeptides whose lysine side chains are nearest to each other) .


Molecular Structure Analysis

The molecular formula of this compound is C7H18N2O2 . It has a molecular weight of 162.23 g/mol . The molecule contains a total of 28 bonds, including 10 non-H bonds, 6 rotatable bonds, 2 primary amines (aliphatic), and 2 ethers (aliphatic) .


Chemical Reactions Analysis

Primary amines in this compound commonly conjugate through acylation or alkylation of isothiocyanates; isocyanates; acyl azides; NHS esters; sulfonyl chlorides; aldehydes; carbonates; aryl halides; imidoesters; carbodiimides; anhydrides; and fluorophenyl esters . This diamine can also crosslink epoxies .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.458 . It has a boiling point of 202-214/760 mmHg and a density of 1.018 g/mL at 25 °C .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced 1,3-propanediol and 2,3-butanediol have a wide range of applications, including in the production of polymers and as solvents. The review by Xiu and Zeng (2008) discusses the separation and purification methods for these diols, highlighting the significant cost of downstream processing in their microbial production. The review suggests that methods like aqueous two-phase extraction and pervaporation deserve more attention for their potential to improve yield, purity, and energy efficiency in the production of these biologically derived chemicals (Xiu & Zeng, 2008).

Ionic Liquid Membranes for Gas Separations

Scovazzo (2009) reviewed the performance of supported ionic liquid membranes (SILMs) in gas separations, particularly for CO2/N2 and CO2/CH4 separations. The study emphasizes the need for benchmarks and upper limits for SILM performance to guide future research. It suggests focusing on room temperature ionic liquids (RTILs) with smaller molar volumes and investigating facilitated transport via silver carriers for olefin/paraffin separations. This research is relevant for understanding how molecular design can influence the efficiency of membrane-based separation technologies, which might be applicable to the separation and purification of products in reactions involving "2,2-Di-(2-aminoethoxy)propane" (Scovazzo, 2009).

Rhodium Complexes in Catalysis

The review by Chepaikin and Borshch (2015) explores the use of rhodium halides in oxidative functionalization of alkanes, such as methane and propane, without additional ligands. The paper discusses experimental data and DFT results on mechanisms of activation and suggests future research directions for improving catalytic efficiency and selectivity. This research underscores the importance of catalyst design in chemical transformations, potentially relevant to applications of "this compound" in catalytic processes (Chepaikin & Borshch, 2015).

Mechanism of Action

Target of Action

The primary target of 2,2-Di-(2-aminoethoxy)propane is cell lysate, specifically the polypeptides whose lysine side chains are nearest to each other . This compound acts as a homobifunctionalized amino ketal, which is primarily used in crosslinking cell lysate .

Mode of Action

This compound interacts with its targets by crosslinking polypeptides in cell lysate . This interaction is facilitated through the acylation or alkylation of isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of polyurea and polyurethane

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 1018 g/mL . Its boiling point is between 202-214°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the crosslinking of cell lysate . This can potentially alter the structure and function of the targeted polypeptides, affecting their role in various cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its pH sensitivity suggests that changes in environmental pH could impact its effectiveness . Additionally, its stability and reactivity may be affected by factors such as temperature and pressure .

Safety and Hazards

2,2-Di-(2-aminoethoxy)propane is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and a specific target organ toxin - single exposure (Category 3, Respiratory system, H335) . It may cause skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMYVTCIPQGGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(OCCN)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127090-71-5
Record name 2,2-Bis(2-aminoethoxy)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2-Di-(2-phthalimidoethoxy)propane (46.2 gm, 0.11 mole), sodium hydroxide (43.7 gm, 1.10 mole) and 100 mL of H2O were combined and refluxed for 20 hours. After cooling this solution was extracted with p-dioxane in a liquid-liquid extractor for 20 hours. The p-dioxane was removed by rotary evaporation to give a yellow oil. The oil was distilled under reduced pressure yielding 12.5 gm of a clear colourless oil: 0.077 mole, 71%. bp 107°-110° C./0.18 mm Hg. NMR δ(CDCl3)3.41(tr, 4 H, J=6 Hz, CH2O), 2.78(tr, 4 H, J=6 Hz, NCH2), 1.33 (s, 6 H, geminal (CH3)2), 1.20(s, 4 H, NH2).
Name
2,2-Di-(2-phthalimidoethoxy)propane
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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